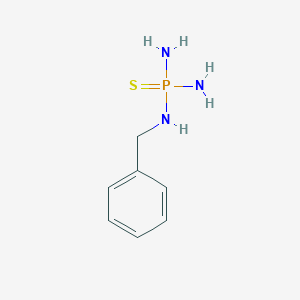
Benzyl thiophosphoramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl thiophosphoramide is an organophosphorus compound that contains a benzyl group attached to a thiophosphoramide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl thiophosphoramide can be synthesized through the reaction of benzyl chloride with thiophosphoryl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the thiophosphoryl chloride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction of this compound can yield thiols and phosphines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like thiols, amines, and alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Benzyl sulfoxide and benzyl sulfone.
Reduction: Benzyl thiol and benzyl phosphine.
Substitution: Various benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl thiophosphoramide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and peptides.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to form DNA cross-links.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of benzyl thiophosphoramide involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This can lead to the formation of cross-links in DNA, inhibiting replication and transcription processes, which is particularly relevant in its potential anticancer activity. The compound targets guanine bases in DNA, forming adducts that disrupt the double helix structure and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Thiophosphoryl Chloride: Used as a precursor in the synthesis of benzyl thiophosphoramide.
Benzyl Chloride: Another precursor in the synthesis process.
ThioTEPA: A related compound with similar DNA cross-linking properties.
Uniqueness: this compound is unique due to its specific combination of a benzyl group and a thiophosphoramide moiety, which imparts distinct chemical reactivity and potential biological activity. Unlike other thiophosphoramide derivatives, this compound offers a balance of stability and reactivity, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C7H12N3PS |
|---|---|
Molecular Weight |
201.23 g/mol |
IUPAC Name |
N-diaminophosphinothioyl-1-phenylmethanamine |
InChI |
InChI=1S/C7H12N3PS/c8-11(9,12)10-6-7-4-2-1-3-5-7/h1-5H,6H2,(H5,8,9,10,12) |
InChI Key |
JIKPVFYGFWGXPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNP(=S)(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



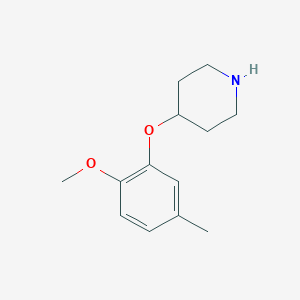
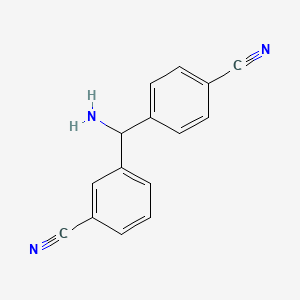
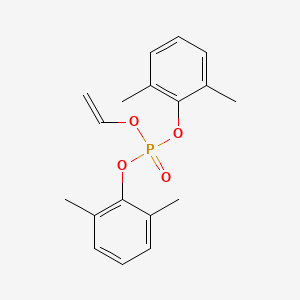
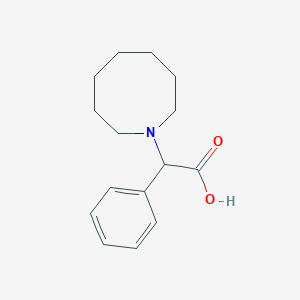

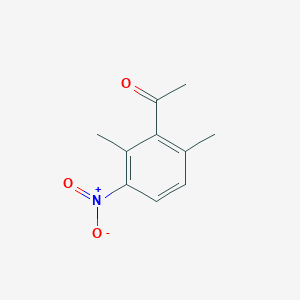
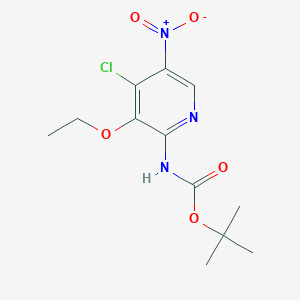
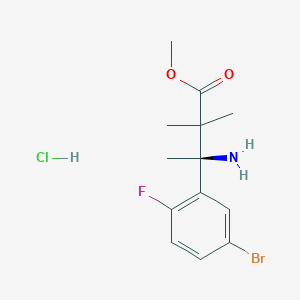
![1-[(Cyclohexyloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13087779.png)
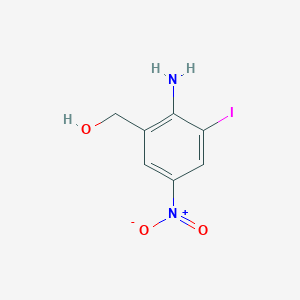
![1'-Benzyl-7-methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13087791.png)


